molecular formula C20H19N B15125249 (1,2,2-Triphenylethyl)amine

(1,2,2-Triphenylethyl)amine

Cat. No.: B15125249
M. Wt: 273.4 g/mol
InChI Key: NDCGGZYGIWLSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-()-1,2,2-Triphenylethylamine is a chiral amine compound characterized by its three phenyl groups attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-()-1,2,2-Triphenylethylamine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of imines derived from benzophenone and aniline. This reaction is often catalyzed by chiral rhodium or ruthenium complexes under mild conditions.

Industrial Production Methods: On an industrial scale, the production of (S)-()-1,2,2-Triphenylethylamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (S)-()-1,2,2-Triphenylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups in (S)-()-1,2,2-Triphenylethylamine can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

(S)-()-1,2,2-Triphenylethylamine has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (S)-()-1,2,2-Triphenylethylamine involves its interaction with specific molecular targets and pathways. As a chiral amine, it can act as a ligand, binding to metal centers in catalytic processes. This binding can influence the stereochemistry of the resulting products, making it valuable in asymmetric synthesis. Additionally, its structural properties allow it to participate in various chemical reactions, contributing to its versatility in research and industrial applications.

Comparison with Similar Compounds

    ®-()-1,2,2-Triphenylethylamine: The enantiomer of (S)-()-1,2,2-Triphenylethylamine, differing in its stereochemistry.

    Triphenylmethane: A structurally similar compound with three phenyl groups attached to a central carbon atom.

    Diphenylamine: Contains two phenyl groups attached to an amine group, similar in structure but with fewer phenyl groups.

Uniqueness: (S)-()-1,2,2-Triphenylethylamine is unique due to its chiral nature and the presence of three phenyl groups, which contribute to its distinct chemical properties and reactivity. Its ability to act as a chiral ligand in asymmetric synthesis sets it apart from other similar compounds, making it a valuable tool in organic chemistry and related fields.

Properties

IUPAC Name

1,2,2-triphenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCGGZYGIWLSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.